JH-Xvi-178 -

JH-Xvi-178

Catalog Number: EVT-10963731
CAS Number:
Molecular Formula: C22H22ClN7O
Molecular Weight: 435.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of JH-XVI-178 involves several key steps:

  1. Chlorination: The starting material, pyrazolopyridine, is chlorinated using N-chlorosuccinimide in acetonitrile at 70 °C.
  2. Protection: The resulting compound undergoes protection using a silyl ether (SEM) to yield an intermediate.
  3. Nucleophilic Substitution: This intermediate then reacts with a spirocyclic compound under microwave conditions at 180 °C.
  4. Suzuki Coupling: A Suzuki coupling reaction is performed with an N-methyl indazole boronic ester.
  5. Deprotection: Finally, the SEM group is removed using hydrochloric acid to yield JH-XVI-178 .

This multi-step synthesis highlights the use of advanced techniques such as microwave-assisted reactions, which can significantly reduce reaction times and improve yields.

Molecular Structure Analysis

The molecular structure of JH-XVI-178 can be characterized as follows:

  • Molecular Formula: C₁₆H₁₈ClN₅O
  • Molecular Weight: Approximately 345.80 g/mol
  • Structural Features: The compound features a pyrazolopyridine core with a chlorine atom at the C-3 position and an N-methyl indazole moiety connected through a linker.

Data from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compound .

Chemical Reactions Analysis

JH-XVI-178 primarily functions as an inhibitor through competitive binding to the ATP-binding site of CDK8/19. The key reactions associated with its mechanism include:

  1. Inhibition of Phosphorylation: JH-XVI-178 inhibits the phosphorylation of specific substrates such as S727-STAT1, demonstrating its biological activity.
  2. Kinase Selectivity Testing: KINOMEscan analysis revealed that JH-XVI-178 has exceptional selectivity for CDK8/19 over other kinases, displaying off-target activity against only two additional kinases at higher concentrations .
Mechanism of Action

The mechanism by which JH-XVI-178 exerts its inhibitory effects involves:

  1. Binding Affinity: The compound binds competitively to the ATP site of CDK8/19, preventing substrate phosphorylation.
  2. Selectivity Profile: With a KINOMEscan selectivity score of S(10) = 0.01 at 1 μM concentration, JH-XVI-178 demonstrates high specificity for its target kinases compared to others in the kinase family .
  3. Biological Impact: The inhibition of CDK8/19 leads to downstream effects on gene expression regulation, which has implications in various cellular processes including cancer progression.
Physical and Chemical Properties Analysis

The physical and chemical properties of JH-XVI-178 include:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and dimethylformamide.
  • Stability: Exhibits moderate stability under physiological conditions but is sensitive to certain pH levels.

Characterization techniques such as NMR and mass spectrometry provide further insights into its purity and structural confirmation .

Applications

JH-XVI-178 holds significant potential in scientific research and therapeutic applications:

  • Cancer Research: Given its role as an inhibitor of CDK8/19, it is being investigated for its potential use in treating various cancers where these kinases are implicated.
  • Drug Development: Its unique structural features may serve as a template for developing new inhibitors with improved pharmacokinetic properties.
  • Biological Studies: Researchers utilize JH-XVI-178 to explore the roles of CDK8/19 in cellular signaling pathways and gene regulation mechanisms.
Introduction to CDK8/CDK19 as Therapeutic Targets

Transcriptional Regulation by Mediator Complex Kinase Module

Cyclin-Dependent Kinase 8 (CDK8) and its paralog Cyclin-Dependent Kinase 19 (CDK19) are integral components of the Mediator complex kinase module—a conserved four-subunit complex comprising CDK8 or CDK19, Cyclin C, Mediator complex subunit 12 (MED12), and Mediator complex subunit 13 (MED13). This module reversibly associates with the 26-subunit Mediator complex, which bridges transcription factors and enhancers to RNA Polymerase II (Pol II) to regulate transcriptional initiation, elongation, and termination [4] [6]. Unlike canonical cell cycle-associated cyclin-dependent kinases, CDK8 and CDK19 function as transcriptional rheostats, modulating gene expression through:

  • Pol II Carboxy-Terminal Domain Phosphorylation: Phosphorylating Ser5/Ser7 residues to influence promoter-proximal pausing and recruitment of RNA processing factors [6].
  • Transcription Factor Regulation: Direct phosphorylation of transcription factors (e.g., Signal Transducer and Activator of Transcription 1 (STAT1), Notch intracellular domain) to alter their stability, activity, or localization [4] [5].
  • Mediator Conformational Switching: Binding to the Mediator "tail" domain via Mediator complex subunit 13 sterically hinders Pol II recruitment, repressing basal transcription. Kinase-dependent repression occurs through phosphorylation of Cyclin H, inactivating the general transcription factor TFIIH [5] [6].
  • Table 1: Functional Contrasts Between CDK8 and CDK19
    FeatureCDK8CDK19
    Sequence HomologyReference83% kinase domain identity
    Mediator AssociationMutually exclusive with CDK19Mutually exclusive with CDK8
    Developmental RoleEmbryonic lethal knockout in miceViable knockout
    Transcriptional ProgramsHypoxia response, Wnt/β-cateninAndrogen receptor signaling
    Primary Cyclin PartnerCyclin CCyclin C
    [4] [6]

Pathogenic Roles of CDK8/CDK19 Dysregulation in Oncogenesis

Dysregulation of CDK8 and CDK19 is implicated across malignancies via multiple oncogenic mechanisms:

  • Hyperactivation of Oncogenic Transcriptional Programs:
  • Hypoxia-Inducible Factor 1α (HIF1α) Pathway: CDK8-mediator recruits the Super Elongation Complex to HIF1α target genes (e.g., vascular endothelial growth factor, glucose transporters), promoting angiogenesis and metabolic adaptation in solid tumors [5] [6].
  • STAT Signaling: Phosphorylation of STAT1 at Ser727 by CDK8 enhances its transcriptional activity, driving survival in hematologic cancers [1] [4].
  • Wnt/β-Catenin: CDK8 phosphorylates β-catenin, augmenting its transactivation potential in colorectal cancer stem cells [4].

  • Repression of Tumor Suppressors:Kinase activity represses tumor suppressors like estrogen receptor in breast cancer and promotes transforming growth factor β (TGFβ)-independent SMAD activation [5].

  • Contextual Tumor-Suppressive Functions:Notably, CDK8 exhibits tissue-specific duality. In uveal melanoma, lower CDK8 immunoreactivity correlates with higher pathological stages, suggesting a tumor-suppressive role in this context [7].

  • Table 2: Oncogenic Pathways Regulated by CDK8/CDK19

    PathwayMechanismCancer Association
    HIF1αRecruits elongation complexes to hypoxia genesBreast, renal, pancreatic
    STATPhosphorylates STAT1/STAT3Leukemia, lymphoma
    Wnt/β-CateninEnhances β-catenin transactivationColorectal, gastric
    Androgen ReceptorCDK19 stabilizes enhancer-promoter loopingProstate cancer

    [4] [5] [6]

Rationale for Selective CDK8/19 Inhibition Over Pan-Cyclin-Dependent Kinase Inhibition

Targeting CDK8/CDK19 offers distinct advantages over broad-spectrum cyclin-dependent kinase inhibitors:

  • Reduced Off-Target Toxicity:Pan-cyclin-dependent kinase inhibitors (e.g., flavopiridol) disrupt cell cycle cyclin-dependent kinases (Cyclin-Dependent Kinase 1, Cyclin-Dependent Kinase 2, Cyclin-Dependent Kinase 4, Cyclin-Dependent Kinase 6), causing bone marrow suppression and gastrointestinal toxicity. CDK8/CDK19 inhibition spares cell cycle regulation, minimizing these effects [3] [6].

  • Transcriptional Specificity:CDK8/CDK19 regulate context-dependent gene subsets rather than global Pol II function. For example, they modulate signal-responsive transcription factors (e.g., HIF1α, STATs) without disrupting basal transcription machinery [4] [5].

  • Synthetic Lethality in Oncogene-Addicted Cancers:Tumors reliant on specific transcriptional programs (e.g., androgen receptor in castration-resistant prostate cancer) are vulnerable to CDK8/CDK19 blockade. Selective inhibitors may circumvent resistance to primary targeted therapies [6].

  • Paralog-Specific Functional Compensation:CDK8 and CDK19 regulate distinct gene sets despite structural similarity. Selective inhibitors enable dissection of paralog-specific roles, reducing compensatory adaptation [4].

JH-XVI-178: Compound Profile and Preclinical Characterization

Properties

Product Name

JH-Xvi-178

IUPAC Name

8-[3-chloro-5-(1-methylindazol-5-yl)-2H-pyrazolo[3,4-b]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one

Molecular Formula

C22H22ClN7O

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C22H22ClN7O/c1-29-16-3-2-13(10-14(16)11-26-29)15-12-25-20-17(19(23)27-28-20)18(15)30-8-5-22(6-9-30)4-7-24-21(22)31/h2-3,10-12H,4-9H2,1H3,(H,24,31)(H,25,27,28)

InChI Key

YLJSAFSDGFNKAC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=C(C4=C(NN=C4N=C3)Cl)N5CCC6(CCNC6=O)CC5)C=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.